

JYL 1421: A Comprehensive Technical Guide for Sensory Neuron Research

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Compound of Interest

Compound Name: JYL 1421

Cat. No.: B1673192

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An In-depth Examination of a Potent and Selective TRPV1 Antagonist for Advancing Pain and Nociception Studies

This technical guide provides an in-depth overview of **JYL 1421** (also known as SC0030), a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] **JYL 1421** has emerged as a valuable research tool for investigating the physiological and pathophysiological roles of sensory neurons, particularly in the context of pain and inflammation.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, experimental data, and detailed protocols for its application in sensory neuron research.

Core Mechanism of Action

JYL 1421 is a competitive antagonist of the TRPV1 receptor, an ion channel predominantly expressed on primary afferent sensory neurons that acts as a multimodal sensor for noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers.[1][3][4] By blocking the activation of TRPV1, **JYL 1421** effectively inhibits the downstream signaling cascades that lead to the sensation of pain and the release of pro-inflammatory neuropeptides.[1][5]

The chemical structure of **JYL 1421** is N-[4-[[[4-(1,1-dimethylethyl)phenyl]methyl]amino]thioxomethyl]amino]methyl]-2-fluorophenyl]-methanesulfonamide.[5] It belongs to the thiourea class of TRPV1 antagonists.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for **JYL 1421** from various in vitro and in vivo studies, providing a comparative perspective on its potency and efficacy.

Table 1: In Vitro Potency of **JYL 1421**

Parameter	Species	Cell/Tissue Type	Agonist	Value	Reference
IC ₅₀	Rat	-	TRPV1 Receptor	8 nM	[2]
EC ₅₀	Rat	CHO cells expressing rVR1	Capsaicin-induced Ca ²⁺ uptake	9.2 ± 1.6 nM	[4]
Ki	Rat	-	[³ H]resiniferatoxin binding	53.5 ± 6.5 nM	[4]
IC ₅₀	Rat	Isolated Trachea	Capsaicin-evoked Substance P release	0.1 - 2 µM	[6]
IC ₅₀	Rat	Isolated Trachea	Capsaicin-evoked CGRP release	0.1 - 2 µM	[6]
IC ₅₀	Rat	Isolated Trachea	Capsaicin-evoked Somatostatin release	227 - 491 nM	[5]

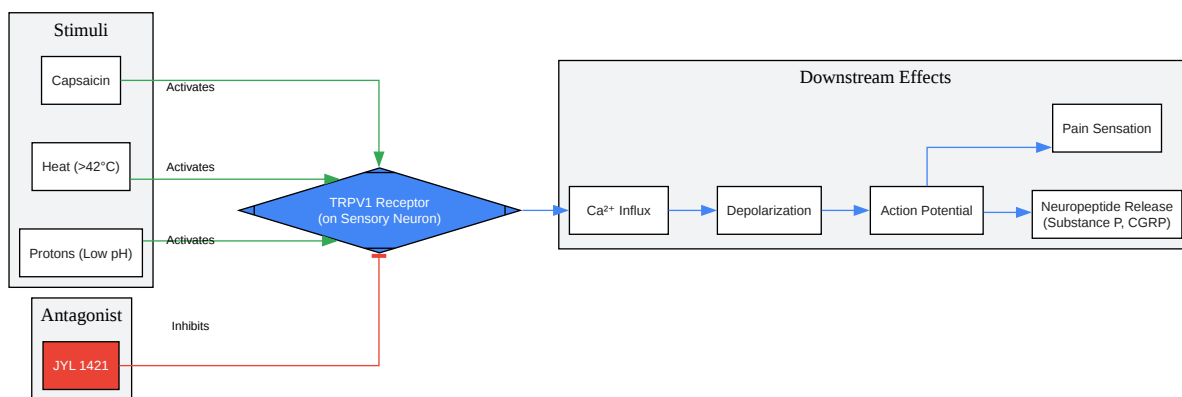
Table 2: In Vivo Efficacy of **JYL 1421** in Rats

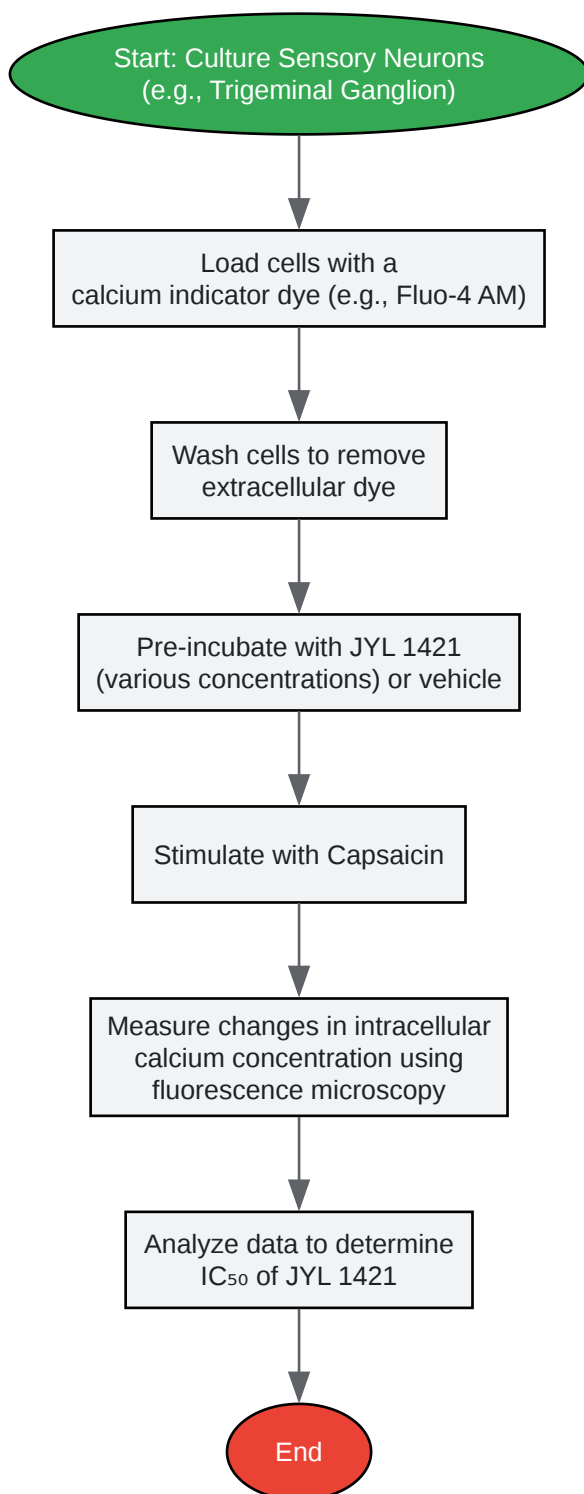
Model	Administration Route	Dose	Effect	Reference
Capsaicin-induced Hypothermia	i.p.	2 mg/kg	Inhibition	[1] [6]
Capsaicin-induced Eye Wiping	i.p.	2 mg/kg	Inhibition	[1] [6]
Capsaicin-induced Reflex Hypotension	i.p.	0.4 mg/kg	Inhibition	[5]
Trinitrobenzenesulfonic acid (TNSB) induced Colonic Inflammation	-	-	Effective in pre- and post-treatment	[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of TRPV1 Activation and **JYL 1421** Inhibition

The following diagram illustrates the signaling cascade initiated by the activation of the TRPV1 receptor by various stimuli and the inhibitory action of **JYL 1421**.





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- To cite this document: BenchChem. [JYL 1421: A Comprehensive Technical Guide for Sensory Neuron Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673192#jyl-1421-as-a-research-tool-for-sensory-neurons]

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